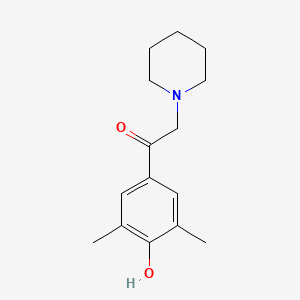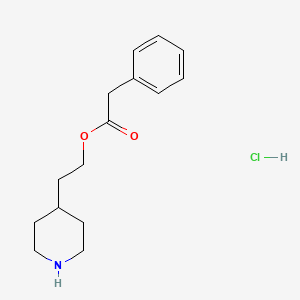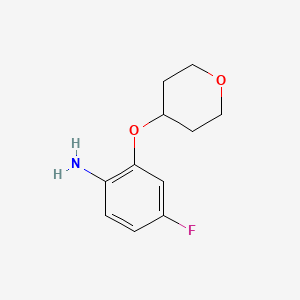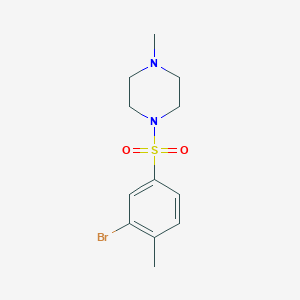
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine
Overview
Description
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine (BMPP) is an organic compound with a wide variety of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BMPP is a heterocyclic compound containing both a bromine atom and a sulfonyl group. It has been used as a reagent for the synthesis of a variety of pharmaceuticals, and has been studied for its potential as a therapeutic agent for a number of diseases.
Scientific Research Applications
Synthesis and Chemical Interactions
Nucleophilic Substitution Reaction : The compound was utilized in a nucleophilic substitution reaction involving 1-methylpiperazine, highlighting its role in facilitating complex chemical transformations (Mishriky & Moustafa, 2013).
Catechol Oxidase Models : This compound played a significant role in the synthesis of less symmetrical dicopper(II) complexes, contributing to our understanding of the active sites of type 3 copper proteins (Merkel et al., 2005).
Enzyme Inhibition Studies
α-Glucosidase and Acetylcholinesterase Inhibitors : Research on enzyme inhibitory potential revealed that derivatives of this compound showed substantial activity against yeast α-glucosidase and acetylcholinesterase, offering insights into therapeutic applications (Abbasi et al., 2019).
Antibacterial Evaluation : The compound was used in the synthesis of derivatives with significant antibacterial properties, contributing to the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Medicinal Chemistry and Drug Development
Anti-HIV-1 Activity : Derivatives of this compound were explored for their potential in treating HIV-1, particularly strains resistant to non-nucleoside reverse transcriptase inhibitors (Silvestri et al., 2003).
Muscarinic M2 Receptor Antagonists : Studies showed that derivatives of the compound serve as selective antagonists for the muscarinic M2 receptor, indicating its utility in neurological research (Kozlowski et al., 2000).
Corrosion Inhibition
- Corrosion Inhibition in HCl Medium : Research has demonstrated the effectiveness of this compound as a corrosion inhibitor for mild steel in acidic conditions, illustrating its potential in material science applications (Sumathi et al., 2016).
properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-10-3-4-11(9-12(10)13)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHPEAVUYXCWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



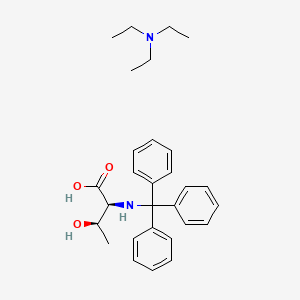
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1397025.png)
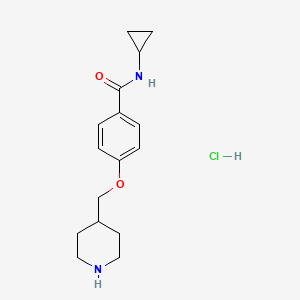
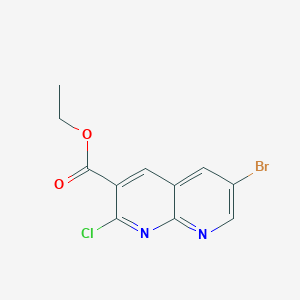

![3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1397031.png)
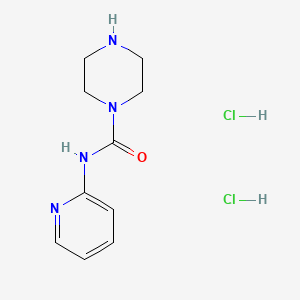
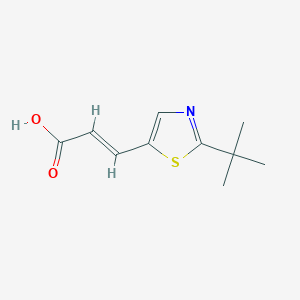
![4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397034.png)

![7-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1397038.png)
